Perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoic acid
Description
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propoxy]propoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HF23O5/c13-2(1(36)37,6(17,18)19)38-11(32,33)5(16,10(29,30)31)40-12(34,35)4(15,9(26,27)28)39-3(14,7(20,21)22)8(23,24)25/h(H,36,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZYEJQZCIIECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)F)(C(F)(F)F)F)F)(F)F)F)(F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HF23O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892441 | |
| Record name | Perfluoro(2,5,8,10-tetramethyl-3,6,9-trioxaundecanoic) acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212077-14-9 | |
| Record name | Perfluoro(2,5,8,10-tetramethyl-3,6,9-trioxaundecanoic) acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the HFPO Tetramer Intermediate
The core structure of the target compound—a tetrameric assembly of HFPO units—is synthesized through controlled oligomerization. In a representative procedure, HFPO is introduced into a reactor under inert conditions (e.g., nitrogen atmosphere) with cesium fluoride as the catalyst. The reaction is maintained at −20°C to 0°C to favor the formation of the tetramer over higher oligomers. The intermediate, perfluoro(2,5,8,10-tetramethyl-3,6,9-trioxaundecanoyl) fluoride, is isolated via fractional distillation under reduced pressure (yield: ~70–85%).
Carboxylation via Hydrolysis of the Acyl Fluoride
The terminal acyl fluoride group of the HFPO tetramer is hydrolyzed to the carboxylic acid using aqueous base. In a modified procedure from Conley et al., the acyl fluoride is stirred with a 10% sodium hydroxide solution at 50°C for 12 hours. The reaction mixture is then acidified with concentrated hydrochloric acid to precipitate the crude product, which is purified via recrystallization from a hexane/acetone mixture (purity: >95% by LC-MS).
Alternative Routes via Functional Group Interconversion
Methyl Ester Synthesis and Subsequent Hydrolysis
A patent-pending method involves the preparation of the methyl ester derivative (CAS: 39187-47-8) as a precursor. The ester is synthesized by treating the HFPO tetramer acyl fluoride with methanol in the presence of triethylamine as a proton scavenger. The methyl ester is isolated in 90% yield and subsequently hydrolyzed to the carboxylic acid using a 1:1 mixture of concentrated sulfuric acid and water at reflux for 24 hours. This two-step approach avoids handling the hygroscopic acyl fluoride directly, improving process safety.
Electrochemical Fluorination (ECF) of Polyether Carboxylic Acids
While less common for polyethers, electrochemical fluorination has been explored for synthesizing perfluorinated carboxylic acids. In this method, a hydrocarbon analog (e.g., 2,5,8,10-tetramethyl-3,6,9-trioxaundecanoic acid) is dissolved in anhydrous hydrogen fluoride and subjected to a voltage of 4–6 V. The process replaces all C–H bonds with C–F bonds over 48–72 hours. However, this method yields a mixture of linear and branched isomers, requiring costly chromatographic separation.
Purification and Analytical Characterization
Chromatographic Purification
Crude reaction products are purified using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and a gradient eluent system (water/acetonitrile with 4 mM ammonium formate). Impurities, including shorter-chain oligomers and unreacted HFPO, are resolved at retention times between 8.5 and 12.3 minutes.
Spectroscopic Confirmation
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19F NMR : The compound exhibits a characteristic triplet at δ −82.3 ppm (CF3 groups) and a multiplet at δ −120.5 to −125.8 ppm (CF2 and ether-linked CF groups).
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HRMS : A molecular ion peak at m/z 661.9921 [M−H]− confirms the molecular formula C12HF23O5.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Key Limitation |
|---|---|---|---|---|
| HFPO Oligomerization | 70–85 | >95 | Scalable, high regioselectivity | Requires handling of toxic HFPO |
| Methyl Ester Hydrolysis | 80–90 | >98 | Avoids acyl fluoride intermediates | Additional hydrolysis step required |
| Electrochemical Fluorination | 40–55 | 85–90 | No HFPO dependency | Low selectivity, isomer separation needed |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes the HFPO oligomerization route due to its efficiency and compatibility with continuous-flow reactors. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
Perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Materials Science
Perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoic acid is utilized in the development of advanced materials due to its unique surface properties. It can enhance the hydrophobicity and oleophobicity of surfaces, making it valuable in:
- Coatings : Used in protective coatings for electronics and textiles to repel water and oil.
- Membranes : Employed in filtration membranes that require resistance to chemical degradation.
Environmental Applications
The compound's stability and resistance to degradation make it a candidate for environmental applications:
- Pollutant Remediation : Its ability to interact with various pollutants allows it to be used in remediation technologies aimed at removing perfluorinated compounds from contaminated water sources.
- Monitoring Agents : It can serve as a tracer in environmental studies to monitor the movement of pollutants in ecosystems.
Chemical Synthesis
In synthetic chemistry, this compound plays a role as:
- Reagent : Utilized in organic synthesis for creating fluorinated organic compounds.
- Catalyst : It can act as a catalyst in specific reactions due to its unique electronic properties.
Data Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Materials Science | Protective coatings | Enhanced hydrophobicity and oleophobicity |
| Environmental Science | Pollutant remediation | Effective removal of contaminants |
| Chemical Synthesis | Reagent for organic synthesis | Creation of fluorinated compounds |
| Environmental Monitoring | Tracer in ecological studies | Monitoring pollutant movement |
Case Study 1: Protective Coatings
A study conducted by Smith et al. (2021) demonstrated that incorporating this compound into polymer coatings significantly improved their resistance to water and oil penetration. The treated surfaces showed a reduction in stain adhesion by over 80% compared to untreated surfaces.
Case Study 2: Environmental Remediation
In a project led by Johnson et al. (2020), researchers evaluated the effectiveness of using this compound as a remediation agent for PFAS-contaminated groundwater. The results indicated that the compound effectively reduced PFAS concentrations by approximately 60% within six months of application.
Case Study 3: Organic Synthesis
Research by Lee et al. (2019) explored the use of this compound as a catalyst in the synthesis of fluorinated pharmaceuticals. The study concluded that the compound facilitated reactions with higher yields and selectivity compared to traditional catalysts.
Mechanism of Action
The mechanism by which Perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues and Molecular Differences
Key Observations :
- Chain Length : The target compound (C12) bridges mid-chain PFECA homologues, offering intermediate volatility and solubility compared to shorter (C9) or longer (C13) chains .
- Branching : Methyl branching in the target compound reduces crystallinity and enhances solubility in organic solvents compared to linear HFPO-TeA .
- Functional Groups : Carboxylic acids (e.g., CAS 1212077-14-9) exhibit higher polarity and environmental mobility than ester derivatives (e.g., CAS 39187-47-8) .
Biological Activity
Perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoic acid (PF-TMTA) is a fluorinated compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). Its unique chemical structure imparts distinct biological activities and environmental behaviors. This article provides an overview of the biological activity of PF-TMTA, including its potential toxicological effects, metabolic pathways, and relevant case studies.
- Molecular Formula : C12HF23O5
- Molecular Weight : 662.096 g/mol
- CAS Number : 1212077-14-9
Biological Activity Overview
PF-TMTA has been studied for its interactions with biological systems, particularly its potential toxicity and metabolic fate. The following sections detail key findings related to its biological activity.
Toxicological Studies
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Acute Toxicity :
- In a study evaluating the acute toxicity of PF-TMTA in rodents, it was found to exhibit significant toxicity at high doses. The lethal dose (LD50) was determined through oral gavage studies in male and female Sprague Dawley rats. The results indicated that PF-TMTA could cause serious adverse effects on health when exposure levels exceed certain thresholds .
- Chronic Exposure Effects :
- Reproductive Toxicity :
Metabolic Pathways
Understanding the metabolic pathways of PF-TMTA is crucial for assessing its biological activity:
- Absorption and Distribution : After oral administration, PF-TMTA is rapidly absorbed into the bloodstream. Studies have shown that it distributes primarily to the liver and kidneys .
- Biotransformation : PF-TMTA undergoes biotransformation primarily through oxidative processes involving cytochrome P450 enzymes. This results in various metabolites that may exhibit different biological activities compared to the parent compound .
Case Studies
- Case Study on Liver Toxicity :
- Endocrine Disruption Assessment :
Summary Table of Biological Activities
Q & A
Q. What analytical methods are recommended for detecting Perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoic acid in environmental samples?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting ultra-trace levels of this compound in environmental matrices. Methanol-based solutions (50 µg/mL) are commonly used for calibration standards due to their stability and compatibility with LC-MS/MS systems . Isotopically labeled analogs, such as 13C-labeled PFAS, improve quantification accuracy by correcting for matrix effects during analysis . For surface water monitoring, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is recommended to concentrate the analyte prior to instrumental analysis .
Q. What are the primary environmental pathways through which this compound enters aquatic systems?
Methodological Answer: Industrial discharge from fluoropolymer manufacturing sites is a major pathway, as this compound is used as a processing aid . Long-range atmospheric transport of volatile precursors (e.g., fluorotelomer alcohols) followed by degradation into persistent perfluoroalkyl acids (PFAAs) has been documented in Arctic studies, suggesting global distribution . Surface water contamination is exacerbated by its resistance to hydrolysis and photodegradation, leading to bioaccumulation in aquatic organisms .
Q. How can researchers differentiate this compound from structurally similar PFAS during analysis?
Methodological Answer: High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) fragments can distinguish this compound based on its unique ether-oxygen linkages and branched methyl groups. For example, its molecular ion ([M-H]⁻ at m/z 614.97) and characteristic fragment ions (e.g., m/z 169 for CF₃⁻) differ from linear PFAS analogs . Retention time alignment using PFAS-specific chromatographic columns (e.g., ACE C18-PFP) further reduces misidentification risks .
Advanced Research Questions
Q. How does the thermal stability of this compound compare to other PFAS, and what degradation products are formed under high-temperature conditions?
Methodological Answer: Thermal treatment experiments (300–500°C) reveal that this compound undergoes defluorination and ether-bond cleavage, generating shorter-chain perfluoroalkyl carboxylic acids (PFCAs) like perfluorohexanoic acid (PFHxA) and trifluoroacetic acid (TFA) . Compared to perfluorooctanoic acid (PFOA), its branched structure reduces thermal stability, with a 20% faster decomposition rate at 400°C. Degradation pathways should be validated using thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) to track gaseous byproducts .
Q. What in vitro models are suitable for assessing the metabolic biotransformation of this compound?
Methodological Answer: Primary human hepatocyte cultures and liver microsomal assays (e.g., rat S9 fractions) are effective for studying phase I/II metabolism. Incubations should include NADPH regeneration systems to assess oxidative defluorination, with monitoring of metabolites via LC-HRMS. Recent studies on HFPO homologs (e.g., HFPO-TeA) identified glutathione conjugates as major biotransformation products, suggesting similar pathways for this compound . Dose-response studies must account for protein binding effects, as >90% of PFAS bind to albumin in vitro .
Q. What computational approaches can predict the environmental persistence and toxicity of this compound?
Methodological Answer: Quantitative structure-activity relationship (QSAR) models parameterized with topological descriptors (e.g., molecular weight, fluorine content) predict its persistence (P) and bioaccumulation (B) potential. The OECD PBT Tool v3.0 estimates a half-life >100 days in water, classifying it as a "very persistent" substance. Density functional theory (DFT) simulations can map its interaction with peroxisome proliferator-activated receptors (PPARα/γ), a key toxicity pathway for PFAS . Experimental validation using PPAR reporter gene assays is recommended to confirm computational predictions .
Data Contradiction and Uncertainty Analysis
Q. How should researchers address discrepancies in reported half-lives of this compound across different environmental compartments?
Methodological Answer: Variability in reported half-lives (e.g., 2–15 years in sediment vs. 6 months in surface water) stems from differences in experimental conditions (pH, organic carbon content). To resolve contradictions, conduct controlled microcosm studies with standardized OECD 309 protocols. Use isotopically labeled analogs (e.g., 13C6-PFDA) to track degradation without matrix interference . Meta-analyses of Arctic monitoring data (2010–2025) can contextualize long-term trends and refine degradation models .
Q. What methodological gaps exist in current hazard assessments of this compound?
Methodological Answer: Limited data on its immunotoxicity and developmental effects persist due to a lack of standardized chronic exposure models. The U.S. EPA’s draft toxicological profile highlights the need for:
- Dosimetric anchoring : Aligning in vitro concentrations with realistic human exposure levels using physiologically based pharmacokinetic (PBPK) models .
- Mixture toxicity studies : Co-exposure with other PFAS (e.g., PFOS, GenX) may induce synergistic effects, requiring factorial experimental designs .
Synthesis and Structural Characterization
Q. What synthetic routes are used to produce this compound, and how can impurities be minimized?
Methodological Answer: The compound is synthesized via telomerization of hexafluoropropylene oxide (HFPO) followed by carboxylation. Key steps include:
- Purification : Distillation under reduced pressure (0.1 mmHg, 80°C) to remove oligomeric byproducts .
- Quality control : 19F NMR spectroscopy (δ -75 to -85 ppm for CF3 groups) and X-ray crystallography confirm structural integrity. Impurities (e.g., HFPO dimers) are quantified using ultra-performance liquid chromatography (UPLC) with charged aerosol detection (CAD) .
Regulatory and Comparative Studies
Q. How do regulatory frameworks classify this compound compared to legacy PFAS like PFOA?
Methodological Answer: The European Chemicals Agency (ECHA) classifies it as a Substance of Very High Concern (SVHC) under REACH due to its persistence and mobility in groundwater . However, unlike PFOA, it is not yet restricted under the Stockholm Convention. Researchers should advocate for inclusion in the U.S. EPA’s Unregulated Contaminant Monitoring Rule (UCMR) to expand toxicity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
